Product packaging for Helioscopinolide A(Cat. No.:)

Helioscopinolide A

Cat. No.: B1246863
M. Wt: 316.4 g/mol
InChI Key: KZIADLALQLRZIQ-RXFYRGCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helioscopinolide A is a naturally occurring abietane-type diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia helioscopia and Euphorbia characias . This compound is of significant interest in pharmacological research due to its demonstrated biological activities. Studies have shown that this compound displays relevant antibacterial activity against strains like Staphylococcus aureus and Moraxella catarrhalis . Furthermore, related ent-abietane compounds have been found to up-regulate the expression of matrix metalloproteinases (MMPs), which play a critical role in the wound healing process , influencing re-epithelialization and the resolution of inflammation . As a characteristic diterpenoid, this compound is part of a class of compounds known for a broad range of properties, including cytotoxic, anti-inflammatory, and multidrug resistance reversal effects, making them valuable leads in drug discovery . Researchers can utilize this high-purity compound to investigate its potential mechanisms of action and applications in microbiology, dermatology, and oncology. This compound is provided for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1246863 Helioscopinolide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3R,4aS,10aR,11aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one

InChI

InChI=1S/C20H28O3/c1-11-13-9-12-5-6-16-19(2,3)17(21)7-8-20(16,4)14(12)10-15(13)23-18(11)22/h9,14-17,21H,5-8,10H2,1-4H3/t14-,15-,16-,17-,20+/m1/s1

InChI Key

KZIADLALQLRZIQ-RXFYRGCNSA-N

Isomeric SMILES

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CC[C@H](C4(C)C)O)C

Canonical SMILES

CC1=C2C=C3CCC4C(C(CCC4(C3CC2OC1=O)C)O)(C)C

Synonyms

helioscopinolide A

Origin of Product

United States

Isolation, Characterization, and Dereplication Strategies for Helioscopinolide a

Source Organism Identification and Sustainable Collection Methodologies

The primary natural source of Helioscopinolide A is the plant Euphorbia helioscopia L., commonly known as sun spurge. researchgate.netresearchgate.netijpsr.comwikipedia.orgoup.com This herbaceous annual plant is widely distributed across Europe, northern Africa, and most of Asia. wikipedia.org It is characterized by its milky latex and is often found in arable land and disturbed ground. researchgate.netwikipedia.org

Sustainable collection of E. helioscopia is crucial to ensure the long-term availability of this natural resource. Collection is often performed during the flowering period. agronomyjournals.com The collected plants are typically washed and then air-dried in the shade before being ground into a fine powder for extraction. agronomyjournals.comjptcp.com This method helps to preserve the chemical integrity of the plant's constituents.

Advanced Extraction Techniques for Targeted Compound Isolation

The extraction of this compound from E. helioscopia employs various advanced techniques to maximize yield and purity.

Optimized Solvent-Based Extraction Protocols

Solvent-based extraction is a common method for obtaining crude extracts from E. helioscopia. The choice of solvent is critical as it influences the types and quantities of compounds extracted. mdpi.com

Maceration: This technique involves soaking the powdered plant material in a solvent for a specific period. jptcp.com Solvents such as methanol, ethanol, acetone, and water are frequently used. jptcp.comcabidigitallibrary.org

Soxhlet Extraction: This method provides a more exhaustive extraction compared to maceration by continuously passing fresh solvent over the plant material. While effective, it is also more time-consuming and uses larger volumes of solvent. balikesir.edu.tr

Microwave-Assisted Extraction (MAE): MAE is a more modern and efficient technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

The selection of the solvent system is optimized based on the polarity of the target compounds. For diterpenoids like this compound, a range of solvents with varying polarities are often tested to determine the most effective one. mdpi.com

Supercritical Fluid Extraction and Pressurized Liquid Extraction Approaches

Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are considered green extraction technologies due to their efficiency and reduced use of organic solvents. nih.gov

Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (CO2), is a highly effective method for extracting non-polar compounds like diterpenoids. balikesir.edu.trnih.govsepareco.com Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. nih.gov The solvating power of supercritical CO2 can be adjusted by changing the pressure and temperature, allowing for selective extraction. separeco.com This technique offers advantages such as faster extraction times and lower solvent consumption compared to traditional methods like Soxhlet extraction. balikesir.edu.tr

Pressurized Liquid Extraction (PLE): PLE uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process.

Chromatographic Purification Protocols for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound. scientific.net

Preparative Liquid Chromatography Applications

Preparative liquid chromatography is widely used for isolating specific compounds from a mixture in sufficient quantities for further analysis. thermofisher.com

Flash Chromatography: This is often used as an initial purification step to separate the crude extract into fractions based on polarity. nih.gov

Medium-Pressure Liquid Chromatography (MPLC): MPLC provides better resolution than flash chromatography and is used for further fractionation. mdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used in the final stages of purification to obtain highly pure this compound. mdpi.comscispace.com Different column types and solvent systems are employed to achieve optimal separation. nih.govingenieria-analitica.com

Chromatography TechniqueTypical Application in this compound Purification
Flash ChromatographyInitial fractionation of crude extract
Medium-Pressure Liquid Chromatography (MPLC)Further purification of fractions from flash chromatography
High-Performance Liquid Chromatography (HPLC)Final purification to achieve high-purity this compound

Countercurrent Chromatography and Other Specialized Separation Techniques

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is particularly effective for separating diterpenoids. nih.govtandfonline.comtandfonline.com It utilizes a biphasic solvent system, where one phase acts as the mobile phase and the other as the stationary phase. researchgate.net The selection of the solvent system, such as n-hexane-ethyl acetate-methanol-water (HEMW), is crucial for successful separation. researchgate.netnih.gov

pH-Zone-Refining Counter-Current Chromatography: This is a specialized CCC technique that is particularly useful for the separation of acidic and basic compounds, such as alkaloids. scielo.br

Other specialized techniques include the use of Sephadex LH-20 and Rp-18 chromatography for the purification of various constituents from E. helioscopia. researchgate.netscientific.net

Purity Assessment Methodologies (e.g., Analytical HPLC, Chiral HPLC)

The purity of an isolated natural compound is critical for its accurate structural elucidation and reliable bioactivity assessment. For this compound, as with other diterpenoids isolated from complex plant extracts, purity is typically ensured through chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the final purification and subsequent purity assessment.

Analytical HPLC

Analytical HPLC is a primary method for determining the purity of a compound by separating it from any remaining impurities. sepscience.com The final purification steps for diterpenes from Euphorbia species often employ preparative HPLC, and analytical HPLC is subsequently used to confirm the purity of the isolated fraction. scispace.com In a typical purity assessment for a compound like this compound, a validated HPLC method would be used. This involves injecting the sample onto an HPLC column (commonly a reversed-phase C18 column) and eluting it with a specific mobile phase under isocratic or gradient conditions. researchgate.net

A photodiode array (PDA) or UV detector is used to monitor the elution profile. sepscience.com A pure sample should ideally result in a single, symmetrical peak at a specific retention time. HPLC software can assess the spectral consistency across the peak to detect potential co-eluting impurities. sepscience.com For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This technique not only separates the components but also provides mass data, allowing for the detection of impurities based on differences in their mass-to-charge ratio, which is highly effective for identifying low-level contaminants. sepscience.comnih.gov

The table below outlines a general framework for an analytical HPLC method used in purity assessment.

ParameterDescriptionTypical Conditions
Stationary Phase The column packing material where separation occurs.Reversed-phase (e.g., C18, C8), Normal-phase (e.g., Silica)
Mobile Phase The solvent system that carries the sample through the column.A mixture of aqueous and organic solvents (e.g., Water/Acetonitrile or Water/Methanol for reversed-phase). researchgate.net
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min for analytical scale.
Detection The method used to visualize the compound as it elutes.UV/Vis Detector (at a specific wavelength, e.g., 210-254 nm) or Photodiode Array (PDA) Detector. sepscience.comu-tokyo.ac.jp
Purity Criterion The indicator of a pure sample.A single, sharp, and symmetrical chromatographic peak.

Chiral HPLC

Many natural products are chiral, meaning they exist as enantiomers (non-superimposable mirror images). These enantiomers can have different biological activities. Chiral HPLC is a specialized technique used to separate enantiomers. phenomenex.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. phenomenex.com

While this compound has multiple stereocenters, its initial isolation was reported as a single stereoisomer, confirmed by X-ray crystallography. oup.com However, if a synthetic route produced a racemic mixture or if there was a need to confirm the enantiomeric purity of the natural isolate, chiral HPLC would be the method of choice. The successful resolution of other racemic diterpenes from Euphorbia species using chiral HPLC has been reported, demonstrating the utility of this technique in the field. researchgate.net The selection of the appropriate chiral column and mobile phase is crucial and often requires screening several different CSPs. chromatographyonline.comsigmaaldrich.com

Dereplication Strategies and Bioassay-Guided Fractionation in this compound Discovery

The discovery of novel, bioactive natural products from complex sources like Euphorbia extracts is a methodical process. Bioassay-guided fractionation is a classic and effective strategy that has been instrumental in the isolation of numerous compounds, including cytotoxic diterpenoids like this compound. nih.govacs.orgnih.gov This approach is often paired with modern dereplication techniques to increase efficiency.

Bioassay-Guided Fractionation

This strategy uses a specific biological assay to direct the chemical separation and purification process. nih.gov The goal is to isolate the specific compound responsible for the observed biological activity. The general workflow is as follows:

An initial crude extract of the plant material (e.g., from Euphorbia helioscopia) is prepared. scispace.com

The crude extract is tested for a specific biological activity. For this compound, this would typically be a cytotoxicity assay against cancer cell lines, such as HeLa or MDA-MB-231 cells. nih.govacs.org

If the crude extract is active, it is separated into several simpler fractions using chromatographic techniques (e.g., column chromatography). mdpi.com

Each fraction is then tested in the same bioassay.

The most active fraction(s) are selected for further separation and purification, often involving multiple rounds of chromatography, including HPLC. scispace.commdpi.com

This iterative process of separation and bioassay continues until a pure, active compound—in this case, this compound—is isolated. nih.gov

This approach ensures that the chemical isolation efforts are focused solely on the bioactive constituents of the extract, making it a highly efficient method for discovering functional molecules. mdpi.com

Dereplication Strategies

In the modern era of natural product discovery, there is a high risk of re-isolating and re-characterizing compounds that are already known. Dereplication is the process of rapidly identifying known compounds in an extract at an early stage to avoid this redundant effort. geomar.de While the initial discovery of this compound in 1991 predated many contemporary dereplication tools, these strategies are now crucial in phytochemical studies of Euphorbia species. oup.com

Modern dereplication involves analyzing crude extracts or partially purified fractions using high-throughput analytical techniques, primarily LC-MS/MS, and comparing the data against comprehensive databases of known natural products. researcher.lifeacs.org Techniques like molecular networking can visualize related molecules in a sample, helping to quickly identify known compounds and highlight potentially novel ones. geomar.deresearcher.life When a new Euphorbia species is investigated for its cytotoxic compounds, dereplication would allow researchers to quickly identify the presence of this compound and other known active diterpenes, allowing them to focus on isolating genuinely new substances.

StrategyRole in DiscoveryKey Techniques
Bioassay-Guided Fractionation To direct the isolation process towards biologically active compounds by testing fractions for specific activity (e.g., cytotoxicity). nih.govCytotoxicity assays (e.g., against cancer cell lines), Column Chromatography, TLC, HPLC. nih.govmdpi.com
Dereplication To rapidly identify known compounds (like this compound) in an extract to avoid re-isolation and focus on novel discoveries. geomar.deHPLC-MS/MS, High-Resolution Mass Spectrometry (HRMS), NMR, Database Searching (e.g., GNPS). researcher.life

Comprehensive Structural Elucidation and Stereochemical Assignment of Helioscopinolide a

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of complex natural products like Helioscopinolide A. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the establishment of the molecular framework. daneshyari.com

One-dimensional NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), which indicate adjacent protons. For this compound, the ¹H NMR spectrum is characterized by signals corresponding to its three tertiary methyl groups and one olefinic methyl group, which are indicative of an abietanolide structure. researchgate.net

The ¹³C NMR spectrum complements this by showing the signals for all 20 carbon atoms in the this compound molecule. nih.gov The chemical shifts provide insight into the nature of each carbon, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms (like oxygen). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are further used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is essential for assembling the carbon skeleton. scispace.com

The established ¹³C NMR spectral data for this compound are summarized below.

Carbon PositionChemical Shift (δ) in ppm
138.0 - 42.0
218.0 - 19.0
378.0 - 79.0
438.0 - 39.0
555.0 - 56.0
621.0 - 22.0
735.0 - 36.0
8133.0 - 134.0
9137.0 - 138.0
1038.0 - 42.0
11124.0 - 125.0
12145.0 - 146.0
13130.0 - 131.0
14132.0 - 133.0
1570.0 - 71.0
1620.0 - 21.0
1724.0 - 25.0
1833.0 - 34.0
1921.0 - 22.0
2028.0 - 29.0
Note: The data represents characteristic chemical shift ranges for the abietane (B96969) skeleton of this compound as inferred from literature on related diterpenes and general ¹³C NMR data compilations. mdpi.com

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that identify proton-proton (¹H-¹H) coupling networks. princeton.edu COSY shows correlations between protons that are directly coupled (typically over two to three bonds), allowing for the tracing of adjacent protons within a spin system. researchgate.net TOCSY extends this by revealing correlations between all protons within a given spin system, even if they are not directly coupled, which is useful for identifying entire structural fragments like side chains. science.gov

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates each proton with the carbon atom to which it is directly attached. princeton.edu This provides unambiguous one-bond ¹H-¹³C connections, definitively linking the proton and carbon skeletons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is another crucial heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edu This information is vital for connecting the individual spin systems and fragments identified by COSY and TOCSY, allowing for the assembly of the complete carbon framework and the placement of quaternary carbons and heteroatoms. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. princeton.edu These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), which is essential for determining the relative stereochemistry and conformation of the molecule. northwestern.eduyoutube.com

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure and relative configuration of this compound can be unequivocally determined. researchgate.netdaneshyari.com

While solution-state NMR elucidates the structure of molecules in solution, solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and intermolecular interactions of molecules in their solid or crystalline form. rsc.org For complex organic molecules like this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra can provide a fingerprint of the crystalline form. technion.ac.il This technique is particularly powerful for identifying polymorphism (the existence of multiple crystalline forms), as different polymorphs will yield distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. rsc.org Although specific solid-state NMR studies on this compound are not prominently documented, the technique offers a powerful tool for characterizing its solid-phase properties and understanding how intermolecular forces, such as hydrogen bonding, dictate its crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with very high precision, enabling the determination of its elemental formula. frontiersin.orgresearchgate.net

For this compound, HRMS analysis establishes its molecular formula as C₂₀H₂₈O₃. nih.gov The experimentally measured monoisotopic mass is compared to the calculated mass, with a very low margin of error (typically in the parts-per-million range), confirming the elemental composition. researchgate.net

PropertyValue
Molecular FormulaC₂₀H₂₈O₃
Monoisotopic Mass316.20384475 Da
Data sourced from PubChem. nih.gov

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization techniques used in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

ESI-MS is well-suited for polar and moderately polar molecules. mdpi.com It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of compounds like this compound. scispace.com

APCI-MS is often used for less polar compounds that are not as easily ionized by ESI. cannabissciencetech.com It involves a gas-phase chemical reaction to ionize the analyte. Both techniques can be used to introduce samples into the mass spectrometer for HRMS analysis to confirm the molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. mdpi.comnih.gov The precursor ion is isolated and then fragmented, typically through collision-induced dissociation (CID). escholarship.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. By analyzing the mass differences between the precursor and product ions, specific structural motifs and functional groups can be identified. For this compound, characteristic fragmentation would likely involve neutral losses such as water (H₂O) from the hydroxyl group or cleavage of the lactone ring system, providing further confirmation of the structure elucidated by NMR. d-nb.info

Vibrational and Electronic Spectroscopy for Characteristic Functional Group Identification

Spectroscopic methods that probe the vibrational and electronic properties of a molecule provide essential information about the functional groups present. For this compound, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy were employed to identify key structural motifs.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. The FTIR spectrum of this compound exhibits distinct absorption bands that confirm the presence of its core functional groups. Key vibrational frequencies observed include absorptions indicative of a hydroxyl group (-OH) and a γ-lactone carbonyl group (C=O). mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3411 O-H stretching (hydroxyl group)
~1731 C=O stretching (γ-lactone)

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems of conjugated double bonds known as chromophores. This compound contains an α,β-unsaturated γ-lactone moiety, which acts as a chromophore and absorbs light in the ultraviolet region. The UV spectrum for this compound shows a maximum absorption (λmax) consistent with this type of electronic system, confirming its presence within the molecular structure.

Table 2: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Chromophore

Chiroptical Methods for Absolute Stereochemistry Assignment

Chiroptical techniques are essential for determining the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute stereochemistry. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule, also as a function of wavelength. mdpi.com For complex molecules like this compound, the pattern of positive and negative peaks in a CD spectrum, known as Cotton effects, provides a fingerprint of its stereochemistry. While detailed experimental ORD and CD data from the initial structural elucidation are not extensively published, the positive optical rotation value ([α]D) indicates its chiral nature.

In modern natural product chemistry, the absolute configuration of a new compound is often confirmed by comparing its experimental CD spectrum with a theoretically calculated spectrum. This is achieved through time-dependent density functional theory (TD-DFT) calculations. For a molecule with a proposed structure, the ECD spectrum is calculated for all possible stereoisomers. The calculated spectrum that matches the experimental spectrum allows for the unambiguous assignment of the absolute configuration. For this compound, its absolute stereochemistry was definitively established early on by X-ray crystallography, making subsequent computational ECD studies for confirmation less critical. However, this technique remains a powerful tool for related compounds where suitable crystals cannot be obtained.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

The most conclusive method for determining the complete three-dimensional structure and absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing an unambiguous molecular structure.

The initial report on the isolation of this compound included its structural determination via X-ray crystallographic analysis. oup.com This analysis provided the precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity of the carbon skeleton and the relative and absolute stereochemistry of all chiral centers in the molecule. The IUPAC name derived from this definitive structure is (3R,4aS,10aR,11aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f] researchgate.netbenzofuran-9-one. nih.gov

Table 3: Summary of Key Structural Determination Methods for this compound

Analytical Technique Information Obtained
FTIR Spectroscopy Identification of hydroxyl (-OH) and γ-lactone (C=O) functional groups.
UV-Vis Spectroscopy Confirmation of the α,β-unsaturated lactone chromophore.

Single Crystal Growth and Preparation Protocols

While the seminal study on this compound confirms its structural elucidation via single-crystal X-ray diffraction, the specific protocols for the growth and preparation of the single crystal were not detailed in the readily accessible literature. The primary research article indicates the successful acquisition of a crystal suitable for diffraction studies, which is a critical and often challenging step in the structural analysis of novel natural products. General methods for obtaining single crystals of natural compounds often involve slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques, with careful selection of solvents being paramount.

Diffraction Data Collection and Structure Refinement Methodologies

The stereostructure of this compound was determined on the basis of X-ray crystallographic analysis. However, specific details regarding the parameters of the diffraction data collection, such as the X-ray source, wavelength, temperature, and detector type, are not available in the reviewed literature. Similarly, the methodologies employed for the refinement of the crystal structure, including the software used and the final refinement statistics (e.g., R-factor), were not accessible in the primary literature found. Such data is crucial for the validation and assessment of the quality of the crystallographic model.

Complementary Computational Chemistry Approaches for Structural Validation

A comprehensive search of the scientific literature did not yield any specific studies that have utilized computational chemistry approaches to validate the structure of this compound. The following sections describe general methodologies that are commonly employed for such purposes.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

No specific Density Functional Theory (DFT) calculations for the prediction of spectroscopic parameters of this compound have been reported in the available scientific literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of natural product chemistry, DFT calculations are frequently used to predict spectroscopic data, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in structural elucidation and stereochemical assignment, particularly for complex molecules where experimental data alone may be ambiguous. mdpi.comnih.govnih.govresearchgate.netacs.org

Biosynthetic Pathways and Precursor Incorporation Studies of Helioscopinolide a

Elucidation of the Core Diterpenoid Biosynthetic Pathway (e.g., Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways)

The biosynthesis of all terpenoids, including diterpenoids like Helioscopinolide A, begins with the synthesis of the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The MEP pathway is primarily responsible for synthesizing the precursors for diterpenoids. researchgate.net Through a series of enzymatic steps, IPP and DMAPP are generated and then sequentially condensed by prenyltransferases to form the C10 precursor geranyl diphosphate (GPP), the C15 precursor farnesyl diphosphate (FPP), and ultimately the C20 precursor for all diterpenes, geranylgeranyl diphosphate (GGPP). nih.gov The formation of GGPP from these C5 units represents the foundational stage of the core diterpenoid biosynthetic pathway, providing the linear substrate for the subsequent, and more specific, cyclization reactions.

Isotopic Labeling Experiments (e.g., ¹³C, ²H, ¹⁸O) for Carbon Skeleton Assembly

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the intricate rearrangements that occur during the formation of complex natural products. wikipedia.orgmusechem.com In the context of diterpenoid biosynthesis, feeding experiments with isotopically labeled substrates (e.g., [¹³C]glucose, ¹³C-labeled acetate, or deuterated mevalonate) allow researchers to track which atoms from the precursor are incorporated into the final molecular skeleton. nih.gov

While specific isotopic labeling studies on this compound are not available in the current literature, the methodology would be central to confirming its biosynthetic origins. By administering a labeled precursor to the producing organism (E. helioscopia), isolating the this compound, and analyzing the position of the labels using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the following could be determined:

Confirmation that the jatrophane skeleton is derived from GGPP.

The precise folding pattern of the linear GGPP precursor before cyclization.

The origin of each carbon atom in the final structure, which is crucial for understanding the complex cyclization and rearrangement cascade catalyzed by diterpene synthases. nih.gov

Such experiments have been fundamental in establishing the biosynthetic pathways of numerous other terpenoid classes and remain an indispensable tool for verifying proposed reaction mechanisms. nih.gov

Enzymology and Genetic Characterization of Biosynthetic Gene Clusters

The biogenesis of structurally complex diterpenoids in the Euphorbiaceae family is catalyzed by a series of specialized enzymes. nih.gov Research has shown that the genes encoding these enzymes are often co-located on the chromosome, forming biosynthetic gene clusters (BGCs). nih.govnih.gov This genetic architecture facilitates the coordinated regulation and inheritance of the entire metabolic pathway. The pathway from the universal precursor GGPP to a decorated jatrophane diterpenoid involves three main classes of enzymes: diterpene synthases (cyclases), cytochrome P450 monooxygenases (oxygenases), and acyltransferases. nih.govnih.gov

The first committed step in the biosynthesis of many Euphorbiaceae diterpenoids, including the jatrophane family, is the cyclization of GGPP. researchgate.netnih.gov The key enzyme for this step is casbene (B1241624) synthase (CBS), a diterpene synthase that converts the linear GGPP into the macrocyclic diterpene casbene. nih.gov Casbene is considered the precursor to a wide variety of diterpenoid skeletons found in this plant family, such as lathyrane, tigliane, and jatrophane. nih.govnih.gov

Following the formation of the casbene core, a suite of tailoring enzymes modifies the structure. These are primarily cytochrome P450 monooxygenases (CYPs), which introduce oxygen functionalities (hydroxyl groups, epoxides, or ketones) at various positions on the hydrocarbon scaffold, and acyltransferases, which add ester groups. nih.govbeilstein-journals.org Genes for these enzymes have been identified within diterpenoid BGCs in several Euphorbiaceae species, including Ricinus communis (castor), Jatropha curcas, and Euphorbia peplus. researchgate.netnih.gov

The functional characterization of these enzymes is typically achieved by expressing the cloned genes in a heterologous host (like yeast or N. benthamiana) and providing the appropriate substrate to assay the product.

Cyclases: Casbene synthase has been functionally characterized and confirmed to catalyze the intricate cyclization of GGPP to casbene. nih.gov This reaction proceeds through carbocation intermediates and rearrangements to form the unique macrocyclic structure. nih.gov

Oxygenases: Several CYPs from Euphorbiaceae have been characterized, revealing their roles in the stepwise oxidation of the casbene skeleton. For example, enzymes from the CYP726A and CYP71D families have been shown to hydroxylate specific carbon atoms (such as C5, C6, and C9) on the casbene ring. researchgate.net These oxidative steps are critical for subsequent ring closures and rearrangements that lead from the casbene scaffold to the more complex lathyrane, and presumably jatrophane, skeletons. nih.govnih.govresearchgate.net

Transferases: Jatrophane diterpenoids are often highly decorated with ester groups (e.g., acetyl, propionyl, benzoyl). mdpi.com Enzymes from the BAHD acyltransferase family have been identified in Euphorbia species and shown to catalyze the acylation of hydroxyl groups on diterpenoid scaffolds. researchgate.netresearchgate.net These enzymes use acyl-CoA donors to add the ester moieties, which are often crucial for the biological activity of the final compound.

Enzyme ClassSpecific Enzyme ExampleFunction in Jatrophane BiosynthesisReference
Diterpene Synthase (Cyclase)Casbene Synthase (CBS)Catalyzes the cyclization of the linear C20 precursor GGPP to form the macrocyclic casbene skeleton. nih.gov
Cytochrome P450 (Oxygenase)CYP726A and CYP71D family membersPerform regioselective oxidation (hydroxylation) of the casbene scaffold at various positions (e.g., C5, C6, C9) to create intermediates for further cyclization and modification. nih.govresearchgate.net
AcyltransferaseBAHD Acyltransferase family membersCatalyze the esterification of hydroxyl groups on the diterpenoid core, adding acyl groups (e.g., acetyl, benzoyl) that contribute to structural diversity and bioactivity. researchgate.netresearchgate.net

Genomic studies in several Euphorbiaceae species have confirmed that genes for casbene synthase, multiple CYPs, and acyltransferases are often located together in BGCs. nih.gov This clustering is evolutionarily advantageous as it allows the entire pathway for a specific class of compounds to be inherited as a single genetic locus.

Identifying these clusters is a key strategy for pathway discovery. mdpi.comconsensus.app Once a candidate BGC is identified through genome sequencing, heterologous expression is used to validate its function. Scientists can clone the entire cluster, or subsets of genes from the cluster, into a suitable host organism like Saccharomyces cerevisiae (yeast) or through transient expression in Nicotiana benthamiana. researchgate.net If the host subsequently produces the expected diterpenoid intermediates or final products, it confirms the function of the genes within the cluster. This strategy is essential for linking genes to specific biosynthetic steps and for producing compounds that are otherwise difficult to obtain from the native plant. nih.gov

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis

The low abundance of many valuable diterpenoids in their natural plant sources has driven the development of alternative production platforms using synthetic biology and chemoenzymatic synthesis. nih.gov

Synthetic biology approaches focus on engineering microorganisms like E. coli or S. cerevisiae to produce high-value compounds. researchgate.netfrontiersin.org This involves:

Engineering the host's central metabolism to increase the supply of the GGPP precursor.

Introducing the biosynthetic genes for the target pathway (e.g., the casbene synthase and relevant CYPs from Euphorbia) into the engineered host. researchgate.net

Optimizing the expression of these genes and the fermentation conditions to maximize product yield.

This strategy offers a scalable and sustainable method for producing complex diterpenoids without relying on plant cultivation. frontiersin.orgnih.gov

Chemoenzymatic synthesis combines the strengths of biological catalysis and traditional organic chemistry. nih.govresearchgate.net In a potential chemoenzymatic route to this compound, a microbial host could be engineered to produce a key biosynthetic intermediate, such as an oxidized jatrophane core. This biologically produced scaffold could then be purified and subjected to chemical reactions to complete the synthesis, adding functional groups or performing transformations that are difficult to achieve enzymatically. This hybrid approach can significantly shorten synthetic routes and allow for the creation of novel, "unnatural" analogs for pharmacological testing. nih.govnih.gov

Chemical Synthesis Strategies of Helioscopinolide a and Its Analogues

Total Synthesis Approaches to Helioscopinolide A

Despite the interest in this compound and its related diterpenoids, the total synthesis of this specific compound remains a significant challenge, with limited publications detailing its complete construction from basic starting materials. nih.gov However, the general principles of diterpene synthesis provide a framework for approaching this complex target. The development of synthetic routes to structurally related compounds offers valuable insights into the potential strategies that could be applied to this compound. nih.govresearchgate.netbeilstein-journals.org

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical steps. numberanalytics.compharmacy180.com For a complex molecule like this compound, a retrosynthetic analysis would likely identify several key disconnections.

A plausible retrosynthetic strategy for this compound would involve disconnecting the molecule at strategic bonds to simplify the intricate ring system. sathyabama.ac.inlkouniv.ac.in Key fragments, or synthons, could then be assembled in a convergent or linear fashion. sathyabama.ac.in For instance, the furanone ring could be disconnected from the main carbocyclic core. Further disconnections would break down the polycyclic system into more manageable precursors. The construction of the carbon skeleton, including the stereocenters, would be a primary focus of any synthetic plan. pharmacy180.com

Plausible Retrosynthetic Disconnections for this compound:

Disconnection PointCorresponding Synthetic ReactionRationale
Furanone ring formationLactonizationFormation of the five-membered lactone ring is a common final step.
C-C bond in the main ring systemIntramolecular cyclization (e.g., Diels-Alder, aldol)To construct the polycyclic core.
Side chain attachmentAlkylation or coupling reactionsTo introduce key functional groups and stereocenters.

This table is a generalized representation of potential retrosynthetic strategies and is not based on a specific published total synthesis of this compound.

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products like this compound, which possesses multiple chiral centers. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. rsc.orgnih.govrsc.org Methodologies that could be employed in the synthesis of this compound include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. nih.govmdpi.com For example, an asymmetric Diels-Alder reaction or an enantioselective alkylation could be used to set key stereocenters early in the synthetic sequence. researchgate.net Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity in complex molecule synthesis. rsc.orgnih.gov

Given the multiple functional groups in this compound, including hydroxyl and ketone moieties, a carefully designed protecting group strategy is essential to prevent unwanted side reactions during the synthesis. pressbooks.puborganic-chemistry.org Protecting groups are temporary modifications of functional groups that are introduced and later removed. nih.govresearchgate.net The choice of protecting groups must be orthogonal, meaning that each can be removed under specific conditions without affecting the others. organic-chemistry.orgresearchgate.net For instance, a silyl (B83357) ether could protect the hydroxyl group while other transformations are carried out on the molecule. nih.gov

Stereocontrol, the ability to control the three-dimensional arrangement of atoms, is paramount. nih.gov This can be achieved through various tactics, including substrate-controlled reactions, where the existing stereochemistry of the molecule directs the outcome of a reaction, or reagent-controlled reactions, where a chiral reagent or catalyst dictates the stereochemistry. mdpi.com Conformationally rigid intermediates can also be used to enhance stereoselectivity. wiley-vch.de

Semi-synthetic Modifications and Derivatization of Natural this compound

Semi-synthesis, which involves the chemical modification of a natural product, is a valuable approach for generating analogues of this compound. sathyabama.ac.in This strategy leverages the readily available natural product as a starting material to explore structure-activity relationships and potentially develop compounds with enhanced biological activities. jppres.comresearchgate.net

The core structure of this compound presents several opportunities for functionalization. nih.gov The hydroxyl group and the α,β-unsaturated lactone are key motifs that can be targeted for chemical modification. nih.govresearchgate.net For instance, the hydroxyl group can be oxidized to a ketone or undergo substitution reactions. The double bond in the lactone ring could be subjected to addition reactions. Such modifications can lead to a diverse library of analogues for biological screening. nih.gov

The hydroxyl group of this compound is a prime site for derivatization to form esters, ethers, and amides.

Esters: Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. chemguide.co.ukqorganica.es These reactions are often catalyzed by an acid or a coupling agent. The resulting esters can have altered solubility and pharmacokinetic properties.

Ethers: Ethers can be prepared through reactions such as the Williamson ether synthesis, which involves reacting the alkoxide of this compound with an alkyl halide. arkat-usa.org

Amides: While direct formation of amides from the hydroxyl group is not straightforward, it can be accomplished through multi-step sequences. For example, the hydroxyl group could be converted to a suitable leaving group, followed by substitution with an amine. Alternatively, amides can be prepared from esters via aminolysis, though this often requires harsh conditions. chemistrysteps.comgoogle.com The introduction of an amide functionality can significantly impact the biological activity of the molecule. researchgate.net

Design and Synthesis of Structurally Simplified and Complex Analogues

The generation of analogues of complex natural products like this compound is a cornerstone of medicinal chemistry, aiming to improve biological activity, simplify the chemical structure for easier synthesis, and explore the structure-activity relationships (SAR). Strategies to achieve this involve modifying the core scaffold, creating stereochemical variants, and employing combinatorial approaches to generate large libraries of related compounds.

Scaffold Modification and Diversity-Oriented Synthesis (DOS)

Scaffold modification involves altering the fundamental molecular framework of this compound, which belongs to the jatrophane class of diterpenes. These modifications can range from simple functional group interconversions to more complex skeletal rearrangements. Diversity-Oriented Synthesis (DOS) is a more systematic approach that aims to create a wide range of structurally diverse molecules from a common starting point, thereby exploring a larger chemical space. mdpi.com

For jatrophane diterpenes, the core macrocyclic structure and its various functional groups offer multiple points for modification. The allylic alcohol moiety, for instance, is a key feature that can be targeted for chemical alteration. researchgate.net Structure-activity relationship studies on other diterpenes have shown that the presence and position of hydroxyl groups can significantly impact biological activity, having both positive and negative effects. nih.gov Esterification or etherification of these hydroxyl groups on the this compound scaffold represents a straightforward approach to generating analogues.

More complex scaffold modifications could involve reactions that alter the carbocyclic core. For example, ring-closing or ring-opening metathesis reactions could be employed to change the size of the macrocycle or to introduce new rings. The inherent strain and flexibility of the jatrophane skeleton can lead to interesting and sometimes unexpected rearrangements, further contributing to structural diversity. The biogenetic pathways of jatrophane diterpenes, which involve the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), suggest that a variety of cyclic systems can be accessed. researchgate.net Synthetic strategies can mimic these biosynthetic pathways to a certain extent to generate novel scaffolds.

A DOS approach applied to a this compound precursor could involve a branching strategy where a key intermediate is subjected to a variety of reaction conditions to produce a range of different scaffolds. For example, an intermediate with multiple functional groups could be selectively protected and then reacted to yield different cyclic systems or to introduce a variety of substituents. This approach moves beyond simple analogue generation around a fixed scaffold and aims to produce a library of compounds with fundamentally different molecular architectures. mdpi.com

Modification StrategyReaction TypePotential Outcome on this compound ScaffoldReference for General Methodology
Functional Group InterconversionEsterification/Etherification of hydroxyl groupsAlters polarity and hydrogen bonding capacity. nih.gov
Scaffold RearrangementAcid- or base-catalyzed rearrangementFormation of new carbocyclic or heterocyclic rings. researchgate.net
Macrocycle ModificationRing-closing or ring-opening metathesisChanges in the size and flexibility of the main ring. researchgate.net
Biomimetic SynthesisEnzyme-mediated or enzyme-inspired cyclizationsGeneration of novel polycyclic systems based on biosynthetic proposals. researchgate.net

Stereochemical Variants and Isomers Synthesis

The biological activity of a chiral molecule is often highly dependent on its stereochemistry. This compound possesses multiple stereocenters, and the synthesis of its stereoisomers is crucial for a thorough understanding of its SAR. The generation of stereochemical diversity can be achieved through stereoselective synthesis, where specific isomers are targeted, or by creating libraries of diastereomers. libguides.com

The synthesis of stereochemical variants of this compound would likely involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, in the construction of the macrocyclic core, asymmetric aldol (B89426) reactions or allylation reactions could be employed to set the stereochemistry of the hydroxyl and methyl groups. anu.edu.au The relative stereochemistry between adjacent stereocenters can often be controlled by substrate-directed reactions, where the existing stereocenters guide the approach of a reagent.

Furthermore, the stereoselectivity of a reaction can sometimes be reversed by changing the reagents or reaction conditions. For example, the reduction of a ketone to a secondary alcohol can yield different diastereomers depending on the size of the hydride reagent used. libguides.com This allows for the synthesis of epimers at specific positions, which can then be tested for their biological activity.

A powerful strategy for creating stereochemical diversity is to synthesize a common precursor that can be elaborated into multiple stereoisomers. This can be achieved by using a resolving agent to separate enantiomers at an early stage, or by using a reaction that produces a mixture of diastereomers which are then separated and individually characterized. The integration of NMR techniques with computational methods has become increasingly important for the determination of the stereochemistry of complex molecules like diterpenes. nih.gov

Stereoselective MethodDescriptionApplication to this compound SynthesisReference for General Methodology
Chiral Pool SynthesisUsing enantiomerically pure starting materials derived from nature.Starting from a chiral terpene or other natural product to build the this compound skeleton. mdpi.com
Auxiliary-Controlled ReactionsTemporarily attaching a chiral auxiliary to guide a stereoselective reaction.Controlling the stereochemistry of alkylation or acylation reactions. anu.edu.au
Catalytic Asymmetric SynthesisUsing a chiral catalyst to favor the formation of one enantiomer or diastereomer.Asymmetric hydrogenation, epoxidation, or Diels-Alder reactions to set key stereocenters. nih.gov
Substrate-Directed SynthesisAn existing stereocenter in the substrate directs the stereochemical outcome of a reaction.Controlling the stereochemistry of reactions on the macrocyclic ring based on its conformation. libguides.com

Combinatorial Chemistry and Library Synthesis for Analogue Generation

Combinatorial chemistry provides a set of techniques for the rapid synthesis of large numbers of compounds, known as libraries. wikipedia.org These libraries can be screened for biological activity, allowing for the efficient exploration of the SAR of a lead compound like this compound. The generation of a combinatorial library of this compound analogues would involve identifying a suitable scaffold and several points of diversity where different chemical building blocks can be introduced. nih.gov

A common approach is solid-phase synthesis, where the scaffold is attached to a polymer resin, and then various reagents are added in a stepwise fashion. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. For a this compound analogue library, a simplified core scaffold could be attached to a resin, and then a variety of acylating or alkylating agents could be used to introduce diversity at the positions of the hydroxyl groups.

Another strategy is parallel synthesis, where reactions are carried out in separate wells of a microtiter plate, allowing for the simultaneous synthesis of a large number of individual compounds. researchgate.net This method is well-suited for creating a library of analogues with variations at one or two positions. For example, a key intermediate in the synthesis of this compound could be distributed into the wells of a plate, and then different reagents could be added to each well to generate a library of analogues with diverse functional groups.

The design of the library is crucial and is often guided by computational methods to ensure that the synthesized compounds cover a relevant chemical space. nih.gov The building blocks used should be chosen to introduce a wide range of steric and electronic properties, allowing for a comprehensive exploration of the SAR.

Point of Diversification on this compound ScaffoldBuilding Block ClassPotential Functional Groups IntroducedReference for General Methodology
C-3 Hydroxyl GroupCarboxylic acids, isocyanates, alkyl halidesEsters, carbamates, ethers nih.gov
C-9 Carbonyl GroupGrignard reagents, organolithium reagentsTertiary alcohols with various alkyl or aryl substituents libguides.com
C-1/C-2 Double BondDiels-Alder dienophiles, epoxidizing agentsAdditional fused rings, epoxides mdpi.com

Mechanistic Investigations of Helioscopinolide A S Biological Activities

Molecular Target Identification and Validation

The primary molecular mechanism underlying the anti-inflammatory and immunomodulatory effects of Helioscopinolide A involves the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Studies have shown that this compound suppresses the activation of microglia by inhibiting the NF-κB pathway, while not affecting the Akt and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net By inhibiting the NF-κB pathway, this compound effectively reduces the expression of various pro-inflammatory mediators, including iNOS, COX-2, and pro-inflammatory cytokines. nih.govscienceopen.com This targeted inhibition of a key inflammatory signaling pathway underscores the potential of this compound as a therapeutic agent for neuroinflammatory diseases. nih.gov Further research into related compounds from Euphorbia has also implicated the NF-κB pathway as a crucial target for their anti-inflammatory actions. scienceopen.com

Proteomic Approaches (e.g., affinity chromatography, chemical proteomics, thermal proteome profiling)

To identify the direct molecular targets of a bioactive compound like this compound, several proteomic strategies can be employed. These methods are essential for moving beyond the observation of downstream effects to pinpointing the initial protein-ligand interactions that trigger the biological response.

Affinity Chromatography: This technique relies on immobilizing a derivative of this compound onto a solid support within a chromatography column. nih.govnih.gov When a cell lysate is passed through this column, proteins that have a specific binding affinity for this compound will be captured, while other proteins wash away. nih.gov The bound proteins can then be eluted and identified using mass spectrometry. nih.gov This approach allows for the isolation and identification of potential direct targets from a complex mixture of cellular proteins. nih.gov

Chemical Proteomics: This advanced approach often involves creating a chemical probe by modifying the this compound molecule with a "tag" (like an alkyne or azide (B81097) group) and sometimes a photoreactive group. rsc.orgmdpi.com This probe is introduced to living cells where it can interact with its protein targets. rsc.org The tag allows for the subsequent attachment of a biotin (B1667282) molecule via click chemistry, enabling the selective pull-down and enrichment of the probe-bound proteins for mass spectrometry analysis. nih.govrsc.org Competitive chemical proteomics can also be used, where the native, unmodified this compound competes with a broad-spectrum probe to identify its targets within specific protein families. rsc.org

Thermal Proteome Profiling (TPP): TPP is a powerful method used to assess drug-target engagement in a cellular environment. nih.govnih.govembopress.org The principle is that when a protein binds to a ligand, its thermal stability changes. nih.gov In a TPP experiment, cells are treated with this compound and then heated to various temperatures. embopress.org The soluble proteins remaining at each temperature are quantified using mass spectrometry. embopress.orgresearchgate.net A target protein bound to this compound will typically show a different melting curve compared to its unbound state, revealing a direct interaction within the cell. nih.govembopress.org

As of now, specific studies utilizing these proteomic techniques to comprehensively identify the protein targets of this compound have not been extensively published in the available scientific literature.

Transcriptomic Analysis (e.g., RNA-seq, microarray) for Gene Expression Modulation

Transcriptomic analysis investigates how a compound affects the expression of genes on a global scale. Techniques like RNA-sequencing (RNA-seq) and DNA microarrays provide a snapshot of the thousands of messenger RNA (mRNA) molecules within a cell, indicating which genes are activated or suppressed in response to treatment with this compound.

RNA-seq and Microarray: Both techniques quantify the levels of mRNA transcripts in a cell. Microarrays use a chip with predefined DNA probes to measure the expression of a known set of genes. cd-genomics.comwikipedia.org RNA-seq, a more recent technology, involves sequencing the entire RNA content of a sample, offering a more comprehensive and unbiased view of the transcriptome. cd-genomics.com

Research has shown that this compound can modulate the expression of specific genes involved in inflammation. Specifically, studies have demonstrated that it suppresses the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov This inhibition at the transcriptional level is a key part of its anti-inflammatory mechanism. However, broad, genome-wide transcriptomic studies using RNA-seq or microarrays to map the full spectrum of gene expression changes induced by this compound are not yet available in the public research domain.

Metabolomic Profiling for Metabolic Pathway Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. metabolon.com By profiling these metabolites, researchers can understand how a compound like this compound perturbs the metabolic pathways of a biological system. frontiersin.org This can reveal effects on energy production, lipid metabolism, amino acid synthesis, and other vital cellular processes. mdpi.com

While studies focusing exclusively on the metabolomic effects of isolated this compound are limited, research on a methanolic extract of Euphorbia helioscopia, which contains this compound among other secondary metabolites, provides some insight. nih.govresearchgate.net In a study using a diabetic rat model, this extract demonstrated significant effects on carbohydrate and lipid metabolism. nih.govresearchgate.net The treatment was found to restore the activity of several key carbohydrate metabolic enzymes and normalize the lipid profile. researchgate.net

Table 1: Effects of Euphorbia helioscopia Methanolic Extract on Metabolic Enzymes in a Diabetic Rat Model This table presents findings from a study on a whole-plant extract containing this compound and other compounds.

EnzymeEffect of Extract TreatmentBiological Function
Pyruvate KinaseIncreased ActivityKey enzyme in glycolysis
Glucose 6-phosphate dehydrogenaseIncreased ActivityRate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway
PhosphofructokinaseIncreased ActivityA key regulatory enzyme in glycolysis
GlucokinaseIncreased ActivityA key enzyme in glucose metabolism
Data sourced from a study on the methanolic extract of Euphorbia helioscopia. nih.govresearchgate.net

These findings suggest that components of the extract, potentially including this compound, can significantly influence metabolic pathways. However, further metabolomic studies with the purified compound are necessary to directly attribute these effects to this compound.

Direct Binding Assays (e.g., Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC)) with Purified Proteins

To confirm a direct interaction between this compound and a purified target protein, biophysical techniques are indispensable. These assays measure the binding affinity and kinetics of the interaction in a controlled, cell-free environment.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects molecular interactions in real-time. nih.govcytivalifesciences.com In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. domainex.co.uk A solution containing this compound is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass, allowing for the calculation of association (on-rate) and dissociation (off-rate) kinetics, and the binding affinity (KD). nih.govcytivalifesciences.com

MicroScale Thermophoresis (MST): MST is another technique used to quantify molecular interactions in solution. nih.govuni-muenchen.de It measures the movement of molecules in a microscopic temperature gradient, which is altered when a ligand binds to the target molecule. nih.govmdpi.com One of the binding partners (typically the protein) is fluorescently labeled. The change in thermophoretic movement upon titration with the non-labeled partner (this compound) is used to determine the binding affinity. nih.govharvard.edu

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

Currently, public domain research has not detailed the use of direct binding assays like SPR, MST, or ITC to characterize the interaction between this compound and its potential protein targets such as those in the NF-κB pathway.

Enzyme Inhibition Kinetics and Mechanism (e.g., NF-κB pathway, COX-2, iNOS)

A crucial aspect of understanding a compound's mechanism is to study its kinetics of enzyme inhibition. Such studies determine the potency of the inhibition (e.g., IC50 value) and the mode of action (e.g., competitive, non-competitive, or uncompetitive). nih.govsigmaaldrich.com

This compound is known to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The activation of NF-κB is a critical step that leads to the transcription of pro-inflammatory genes, including those for COX-2 and iNOS. nih.gov By suppressing the NF-κB pathway, this compound effectively blocks the production of the iNOS and COX-2 enzymes, thereby reducing the synthesis of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively. nih.gov

While the inhibitory effect on the NF-κB pathway and the subsequent suppression of iNOS and COX-2 expression are established, detailed enzyme kinetic studies to determine the IC50 values of this compound for direct inhibition of these enzymes are not well-documented. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by half and is a key measure of its potency. wikipedia.orgnih.gov Kinetic studies would also elucidate the precise mechanism, for instance, whether this compound competes with the enzyme's natural substrate or binds to an allosteric site. nih.govnih.gov

Table 2: Known Inhibitory Activities of this compound

Target Pathway/EnzymeObserved EffectMethod of Action
NF-κB PathwayInhibition of pathway activationPrevents downstream signaling
iNOS ExpressionSuppression of LPS-induced expressionTranscriptional inhibition secondary to NF-κB blockade nih.gov
COX-2 ExpressionSuppression of LPS-induced expressionTranscriptional inhibition secondary to NF-κB blockade nih.gov
NO and PGE2 ProductionInhibitionDownstream result of iNOS and COX-2 suppression nih.gov

Downstream Signaling Pathway Elucidation

To confirm how the initial binding event translates into a cellular response, researchers trace the effects of the compound through intracellular signaling pathways.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western Blotting: This widely used technique allows for the detection and quantification of specific proteins in a sample. Following treatment of cells with this compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins like iNOS, COX-2, or components of the NF-κB pathway (e.g., p65, IκBα). The results can confirm whether the compound leads to a decrease or increase in the expression level of these key signaling proteins. The reported suppression of iNOS and COX-2 protein expression by this compound is typically confirmed using this method. nih.gov

Immunofluorescence: This imaging technique uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell. nih.gov For example, a key step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. Immunofluorescence microscopy could be used to visually demonstrate that treatment with this compound prevents this nuclear translocation, providing powerful evidence for its inhibitory effect on the pathway. To date, specific immunofluorescence studies detailing changes in protein localization in response to this compound have not been reported in the literature.

Kinase Activity Assays and Phosphorylation Status Analysis

The direct impact of this compound on kinase activity and cellular phosphorylation events is a critical area of investigation for understanding its mechanism of action. Kinase assays are biochemical tests that measure the activity of kinases, enzymes responsible for transferring phosphate groups from ATP to specific substrates, a process known as phosphorylation. creative-diagnostics.com This process is fundamental to cellular signal transduction, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. creative-diagnostics.compromega.com

To elucidate the specific pathways modulated by this compound, a variety of kinase activity assays can be employed. These assays are crucial for identifying specific kinase targets and for screening potential kinase inhibitors. creative-diagnostics.comdiscoverx.com Common methods include fluorescence-based assays, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and luminescence-based assays that quantify ADP production, a direct byproduct of kinase activity. promega.comthermofisher.combmglabtech.com For instance, the ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, providing a sensitive and scalable method for high-throughput screening. promega.combmglabtech.com

While direct studies detailing the effect of this compound on specific kinases are not extensively documented in publicly available literature, research on related compounds from the Euphorbia genus suggests that diterpenoids can modulate signaling pathways often regulated by kinases. For example, some studies have investigated the inhibition of kinases like the Dual-specificity tyrosine phosphorylation-regulated kinase A (DYRK1A) by phytochemicals, highlighting the potential for natural compounds to interact with these key enzymes. medwinpublishers.cometflin.comresearchgate.netetflin.com Analysis of the phosphorylation status of key signaling proteins within cells following treatment with this compound would provide further insight into its mechanism of action. This can be achieved using techniques such as Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are powerful tools for investigating how a compound affects gene expression by measuring the activity of specific transcriptional pathways. thermofisher.compromega.com These assays typically involve introducing a vector into cells that contains a reporter gene (such as luciferase or beta-galactosidase) under the control of a specific promoter or regulatory element. thermofisher.compromega.com The level of reporter protein expression, which can be easily quantified, serves as a proxy for the transcriptional activity of the pathway being studied. thermofisher.com This allows researchers to determine if a compound, such as this compound, activates or represses the transcription of genes regulated by specific transcription factors or signaling pathways. indigobiosciences.comnih.gov

In Vivo Preclinical Efficacy and Pharmacodynamic Studies (Non-Human Animal Models)scantox.com

Disease Models (e.g., neuroinflammation, cancer, infectious disease models in rodents)bmglabtech.comscantox.comresearchgate.netnih.gov

The evaluation of this compound's therapeutic potential necessitates testing in relevant in vivo animal models of human diseases. The choice of the animal model is critical for the successful translation of preclinical findings. scantox.com

Neuroinflammation Models: Neuroinflammation is a key feature of many neurodegenerative diseases. nih.govscantox.com Animal models of neuroinflammation can be induced by administering agents like lipopolysaccharide (LPS), which triggers an acute inflammatory response in the brain characterized by the activation of microglia and increased production of pro-inflammatory cytokines. nih.govscantox.commdpi.com The Senescence Accelerated Mouse-Prone 8 (SAMP8) mouse is another model that exhibits age-related neuroinflammation and features of sporadic Alzheimer's disease. ox.ac.uk While there is no specific published data on the use of this compound in these models, its reported anti-inflammatory properties suggest that its efficacy in mitigating neuroinflammatory processes warrants investigation.

Cancer Models: Preclinical evaluation of anticancer agents heavily relies on rodent models. accegen.comfrontiersin.org Orthotopic mouse models, where tumor cells are implanted into the organ of origin, are considered highly relevant as they mimic the natural tumor microenvironment and metastatic potential. reactionbiology.complos.org For instance, in hepatocellular carcinoma research, orthotopic models are generated by injecting tumor cells directly into the liver of immunocompetent mice. frontiersin.orgplos.org Similarly, mouse models for pancreatic cancer have been developed by implanting patient-derived organoids into the pancreatic duct. cshl.edu Testing this compound in such well-characterized cancer models would be essential to validate its in vitro anti-proliferative activities.

Infectious Disease Models: The development of new therapeutics for infectious diseases also relies on animal models that can replicate the course of human infection. iitri.orgnih.govucdavis.edu These models are crucial for evaluating the efficacy of novel antimicrobial or antiviral compounds. iitri.orgnih.govvibiosphen.com Depending on the pathogen, various animal models, including mice and non-human primates, are utilized. ucdavis.edunih.gov Given the traditional use of Euphorbia species in treating infections, evaluating this compound in established infectious disease models could reveal its potential as an anti-infective agent.

Evaluation of Biomarkers and Physiological Parameters in Animal Models

In preclinical animal studies, the assessment of biomarkers and physiological parameters provides quantitative measures of a compound's pharmacodynamic effects and therapeutic efficacy. scantox.com Biomarkers are objectively measurable characteristics that indicate normal biological processes, pathogenic processes, or responses to a therapeutic intervention. largeanimalreview.com

In the context of this compound, monitoring relevant biomarkers in disease models would be crucial. For example, in neuroinflammation models, this could include measuring levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and neurofilament light chain (NfL) in serum or cerebrospinal fluid. largeanimalreview.comnih.gov In cancer models, tumor growth can be monitored through imaging techniques, and specific serum biomarkers associated with the cancer type can be quantified. nih.govplos.org For osteoarthritis models, biomarkers such as C-telopeptide of type II collagen (CTX-II) and cartilage oligomeric matrix protein (COMP) in serum can be correlated with disease severity. actaorthopaedica.be

The table below provides examples of potential biomarkers that could be evaluated in different animal models to assess the efficacy of this compound.

Disease ModelPotential BiomarkersSample Type
Neuroinflammation IL-6, TNF-α, Neurofilament light chain (NfL)Serum, Brain Tissue
Cancer (General) Tumor Volume, Ki-67, Cleaved Caspase-3Tumor Tissue
Osteoarthritis CTX-II, COMP, C2C, OsteocalcinSerum
Infectious Disease Pathogen Load, Inflammatory CytokinesBlood, Infected Tissue

This table is illustrative and the specific biomarkers would depend on the disease model and the hypothesized mechanism of action of this compound.

Histopathological and Morphological Assessments in Experimental Animal Tissues

Histopathological analysis of tissues from experimental animals is a cornerstone of preclinical safety and efficacy evaluation. vcahospitals.com This process involves the microscopic examination of tissue sections to identify and characterize morphological changes associated with the disease process and the effects of the therapeutic agent. vcahospitals.comnih.govmasseycancercenter.org

Following treatment with this compound in various disease models, a thorough histopathological assessment would be performed on relevant organs. mdpi.com Tissues are typically collected, fixed in formalin, processed, embedded in paraffin, sectioned, and stained, most commonly with Hematoxylin and Eosin (H&E). masseycancercenter.orgslu.se This allows for the detailed examination of tissue architecture, cellular morphology, and the presence of pathological features such as inflammation, necrosis, fibrosis, or changes in cell proliferation. mdpi.comslu.se

For instance, in a cancer model, histopathology would be used to confirm tumor presence, assess tumor grade, and evaluate the extent of tumor cell death and infiltration of immune cells into the tumor microenvironment following treatment. In a neuroinflammation model, brain sections would be examined for signs of microglial activation, neuronal damage, and demyelination. In all studies, major organs would be examined to identify any potential off-target toxicities. mdpi.com This detailed morphological assessment is essential for a comprehensive understanding of the in vivo effects of this compound. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Helioscopinolide a

Systematic Chemical Modification and Biological Activity Correlation

The systematic modification of the Helioscopinolide A scaffold has provided significant insights into how different parts of the molecule contribute to its biological activity. This approach involves altering specific functional groups and observing the resulting changes in efficacy, for instance, in its role as a multidrug-resistance (MDR) reversal agent.

Identification of Essential Functional Groups for Optimal Biological Activity

Research into diterpenes from Euphorbia species has highlighted the critical role of certain functional groups in their biological activity. mdpi.com For this compound and related compounds, the presence and position of hydroxyl (-OH) groups are particularly significant. Studies have shown that a free hydroxyl group at the C-3 position can be crucial for enhancing anticancer and anti-inflammatory activities. mdpi.com Conversely, a hydroxyl group at the C-2 position has been observed to have a negative impact on these activities. mdpi.com

The process of esterification, where a hydroxyl group is converted into an ester, has also been found to enhance the biological activities of selected diterpenes. mdpi.com This suggests that while the hydroxyl group itself is important, modifying it can sometimes lead to improved potency.

In the context of MDR reversal, chemical modifications of the related compound Helioscopinolide E at the C-3 position have been shown to positively influence its activity. acs.orgfigshare.com The introduction of nitrogen-containing and aromatic moieties at this position in Helioscopinolide E led to derivatives with increased MDR reversal activity. acs.orgfigshare.com This underscores the importance of the C-3 position as a key site for modification to modulate the biological profile of helioscopinolides.

Table 1: Impact of Functional Group Modification on Biological Activity

Modification Site Modification Type Effect on Biological Activity Reference
C-3Free Hydroxyl GroupEnhanced anticancer and anti-inflammatory activity mdpi.com
C-2Free Hydroxyl GroupNegative effect on anticancer and anti-inflammatory activity mdpi.com
C-3 (Helioscopinolide E)Introduction of nitrogen-containing and aromatic moietiesIncreased MDR reversal activity acs.orgfigshare.com
VariousEsterification of hydroxyl groupsEnhanced biological activities mdpi.com

Mapping of Activity Hotspots on the this compound Scaffold

"Activity hotspots" refer to specific regions of a molecule that are critical for its interaction with biological targets. For this compound and its analogs, SAR studies have helped to map these crucial areas. The consistent finding that modifications at the C-3 position significantly impact biological activity identifies this part of the molecule as a key activity hotspot. mdpi.comacs.orgfigshare.com

Ligand-Target Interaction Modeling and Molecular Docking

To understand how this compound exerts its effects at a molecular level, computational techniques such as molecular docking and molecular dynamics simulations are employed. These methods predict how the compound might bind to and interact with specific protein targets.

Computational Docking Studies with Proposed Target Proteins

Molecular docking studies have been instrumental in investigating the interaction of helioscopinolides with target proteins, particularly P-glycoprotein (P-gp), a key protein involved in multidrug resistance. acs.orgfigshare.com By modeling the binding of Helioscopinolide E and its derivatives to a murine P-glycoprotein model, researchers have been able to identify key amino acid residues and binding modes. acs.orgfigshare.com These studies provide insights into the efflux modulation mechanism of these compounds. acs.orgfigshare.com

While specific docking studies focusing solely on this compound are not extensively detailed in the provided results, the work on its close analog, Helioscopinolide E, suggests that the ent-abietane scaffold fits into the binding sites of P-gp. acs.orgfigshare.com The modifications at the C-3 position likely alter the binding affinity and orientation within the protein's binding pocket, leading to the observed changes in MDR reversal activity. acs.orgfigshare.com Other potential targets for this compound and related compounds include proteins involved in inflammatory and cancer pathways. mdpi.com

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target interaction compared to the static picture provided by molecular docking. ebsco.comnih.gov MD simulations can predict the stability of the ligand-receptor complex over time and reveal conformational changes in both the ligand and the protein upon binding. ebsco.comnih.gov

While the search results mention the use of molecular dynamics for studying the efflux mechanism of P-gp and for giving insights into the binding mode of flavanone (B1672756) derivatives as allosteric inhibitors, specific MD simulation studies for this compound were not found. acs.org However, such studies would be a logical next step to further refine the understanding of its interaction with target proteins like P-gp, building upon the initial insights from molecular docking. acs.orgfigshare.com These simulations could help to elucidate the precise mechanism by which this compound and its derivatives modulate the function of their target proteins. ebsco.comnih.gov

Analysis of Physiochemical Properties Relevant to Biological Activity (excluding clinical pharmacokinetics)

The physicochemical properties of a compound like this compound are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed experimental data for this compound is not extensively available in public literature, in silico predictions and data from related compounds provide valuable insights.

In Vitro Metabolic Stability Studies (e.g., microsomes, hepatocytes)

In vitro metabolic stability assays are essential for predicting how a compound will be metabolized in the body. etflin.com These assays typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. semanticscholar.org Microsomes are a subcellular fraction containing phase I metabolizing enzymes like cytochrome P450s, while hepatocytes are whole liver cells that contain both phase I and phase II enzymes. etflin.comsemanticscholar.org

Currently, there are no specific published experimental data on the metabolic stability of this compound in either microsomal or hepatocyte assays. However, a database of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provides some in silico estimates for this compound. bidd.group It is important to emphasize that this data is the result of computational modeling and not direct experimental measurement.

The table below presents the predicted metabolic properties of Helioscopolide A.

ParameterPredicted ValueDescription
CYP1A2 Inhibitor 0.159 (low probability)Likelihood of inhibiting the cytochrome P450 1A2 enzyme.
CYP2C19 Inhibitor 0.134 (low probability)Likelihood of inhibiting the cytochrome P450 2C19 enzyme.
CYP2C9 Inhibitor 0.088 (low probability)Likelihood of inhibiting the cytochrome P450 2C9 enzyme.
CYP2D6 Inhibitor 0.054 (low probability)Likelihood of inhibiting the cytochrome P450 2D6 enzyme.
CYP3A4 Inhibitor 0.074 (low probability)Likelihood of inhibiting the cytochrome P450 3A4 enzyme.
CYP Substrate (general) Yes (predicted)Likelihood of being metabolized by cytochrome P450 enzymes.
Clearance (CL) 13.813 ml/min/kgThe predicted rate at which the compound is removed from the body.
Half-life (T1/2) 0.153 hoursThe predicted time it takes for the concentration of the compound to reduce by half.
Data sourced from the NPASS database and are based on in silico predictions. bidd.group

Studies on other jatrophane diterpenes have shown that metabolic stability is a key parameter being investigated. For example, a specific derivative (compound 26) in one study was noted to have remarkable in vitro metabolic stability, suggesting that compounds in this class can be optimized for favorable metabolic profiles. nih.gov

Permeability Assays (e.g., PAMPA, Caco-2 models)

Permeability is a critical factor for the oral absorption of drugs. In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell model are widely used to predict a compound's intestinal permeability. evotec.commdpi.com PAMPA provides a measure of passive diffusion across an artificial membrane, while the Caco-2 cell line, which differentiates into a monolayer of cells resembling the intestinal epithelium, can also account for active transport and efflux mechanisms. evotec.comnih.gov

Similar to metabolic stability, there is a lack of published experimental data for the permeability of this compound. The NPASS database, however, provides a predicted value for its Caco-2 permeability. bidd.group

The table below shows the predicted permeability of this compound.

AssayParameterPredicted ValueInterpretation
Caco-2 LogPapp (cm/s)-4.772Predicted high permeability
Data sourced from the NPASS database and are based on in silico predictions. bidd.group

The predicted Caco-2 permeability value suggests that this compound is likely to have good passive diffusion across the intestinal barrier. This aligns with the generally lipophilic nature of many diterpenes, which facilitates membrane transport. researchgate.net It is also noteworthy that this compound has been identified as a P-gp inhibitor, which is an efflux pump often studied using Caco-2 cell models. mdpi.com This suggests that while its passive permeability may be high, its net transport could be influenced by interactions with efflux transporters. evotec.com

Future Perspectives and Emerging Research Avenues for Helioscopinolide a

Advancements in Synthetic Methodologies and Chemoenzymatic Routes for Accessing Complex Analogues

The intricate and stereochemically rich structure of Helioscopinolide A, belonging to the jatrophane or abietanolide diterpene family, presents a formidable challenge for chemical synthesis. researchgate.netnih.gov While the total synthesis of this compound has not been extensively reported, future efforts will likely draw from advanced strategies developed for other complex diterpenes. nih.gov These methodologies are crucial for providing access to the natural product and, more importantly, for generating a library of analogues for structure-activity relationship (SAR) studies.

Key synthetic strategies that could be applied include:

Oxidation Pattern-Guided Synthesis: This approach focuses on the strategic introduction of oxygenated functional groups, which are characteristic of many bioactive diterpenes, to guide the assembly of the polycyclic core. nih.gov

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of the carbon skeleton at late stages of a synthesis, enabling the rapid diversification of complex molecules and the creation of novel analogues that are inaccessible through traditional methods.

Biomimetic Synthesis: Strategies that mimic the proposed biosynthetic pathways of macrocyclic diterpenes can offer efficient routes to the core structures. researchgate.net

Furthermore, the field of chemoenzymatic synthesis offers a promising avenue for producing complex and chiral molecules like this compound. documentsdelivered.com By combining the selectivity of enzymes with the versatility of traditional organic chemistry, researchers can potentially overcome significant synthetic hurdles. Future research may involve identifying or engineering enzymes, such as cytochrome P450s or transferases from the producing organism, to perform specific, stereoselective transformations on synthetic intermediates, thereby streamlining the synthesis of complex analogues.

Deeper Mechanistic Insights through Advanced Chemical Biology Tools

Initial studies have shown that this compound exerts its anti-neuroinflammatory effects by inhibiting the NF-κB pathway, without affecting Akt or MAPK signaling. nih.gov However, its direct molecular targets remain largely unknown. Advanced chemical biology tools are essential for elucidating the precise mechanisms of action and identifying protein binding partners, which is critical for both understanding its therapeutic effects and predicting potential off-target toxicities.

Emerging research in this area could involve:

Design of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., biotin (B1667282), fluorescent dyes) or photo-affinity labels would enable pull-down assays and chemical proteomics to identify direct binding proteins within the cell. escholarship.org

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the functional state of entire enzyme families in complex biological systems. If this compound targets a specific enzyme class, ABPP could be used to identify its target and assess its selectivity across the proteome.

Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement in living cells and tissues by measuring changes in the thermal stability of proteins upon ligand binding.

These advanced tools will be instrumental in moving beyond pathway-level observations to a precise, target-based understanding of how this compound functions. youtube.com

Exploration of Novel Biological Activities and Therapeutic Potential

This compound has demonstrated a surprisingly broad range of biological activities, suggesting its potential as a versatile scaffold for drug development. The exploration of new therapeutic applications is a vibrant area of ongoing research.

Reported Biological ActivityPotential Therapeutic AreaKey FindingsReference
Anti-neuroinflammatoryNeurodegenerative DiseasesSuppresses microglia activation and inhibits the production of pro-inflammatory mediators like NO, PGE2, and various cytokines via the NF-κB pathway. nih.gov
Anti-psoriasisAutoimmune Skin DiseasesExhibits immunosuppressive activity against T/B lymphocyte proliferation and inhibits NF-κB phosphorylation in keratinocytes. nih.gov
MDR ReversalOncologyActs as a potent and specific inhibitor of P-glycoprotein (ABCB1), a key transporter involved in multidrug resistance in cancer cells. nih.gov
CytotoxicityOncologyShows cytotoxic activity against HeLa (cervical cancer) cells. researchgate.net
Aromatase InhibitionOncology (Hormone-dependent)Demonstrates strong inhibition of aromatase, an enzyme involved in estrogen biosynthesis. researchgate.net

The diverse activities of this compound highlight its potential not only as a drug lead but also as a chemical probe . escholarship.org For instance, its specific P-glycoprotein inhibition could be leveraged to develop tools for studying the structure and function of this important transporter. nih.gov Future research will likely focus on screening this compound and its analogues against a wider array of biological targets and disease models to uncover new therapeutic opportunities.

Sustainable Sourcing and Scalable Production of this compound

Like many complex natural products, the supply of this compound is a significant bottleneck for extensive research and development. The compound is naturally found in plants such as Euphorbia helioscopia. nih.govnih.gov Relying solely on extraction from wild or cultivated plants is often unsustainable and can lead to low and variable yields.

Future research into sustainable production will likely concentrate on two main areas:

Plant Cell Culture: this compound and its congeners have been successfully isolated from cell suspension cultures of Euphorbia calyptrata. researchgate.netdocumentsdelivered.com Optimizing culture conditions, selecting high-yielding cell lines, and using elicitors to stimulate secondary metabolite production could provide a scalable and environmentally friendly source of the compound.

Synthetic Biology and Metabolic Engineering: As the biosynthetic pathways for diterpenes become better understood, there is an opportunity to engineer microorganisms (like E. coli or Saccharomyces cerevisiae) to produce this compound or its key precursors. researchgate.net This approach, known as heterologous expression, offers the potential for large-scale, cost-effective, and sustainable production in industrial fermenters.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com For a complex natural product like this compound, these computational tools offer powerful new capabilities.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis PredictionAI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to the this compound scaffold and its analogues, potentially reducing the time and resources required for chemical synthesis. synthiaonline.comnih.gov
SAR PredictionML models can be trained on data from existing analogues to predict the biological activity of new, virtual compounds. This allows researchers to prioritize the synthesis of the most promising candidates, accelerating the lead optimization process. researchgate.net This has been applied to the related Jatropha diterpenes. mdpi.com
Target IdentificationAI can analyze large biological datasets (genomics, proteomics, etc.) to predict potential protein targets for this compound based on its structure and observed phenotypic effects.
ADMET PredictionEarly prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using ML models can help identify and address potential liabilities in the this compound scaffold before significant resources are invested in preclinical studies.

Challenges and Opportunities in Natural Product Lead Optimization (pre-clinical)

The journey of a natural product from a "hit" to a preclinical candidate is fraught with challenges, and this compound is no exception. The lead optimization phase is critical for addressing these issues to generate a molecule with drug-like properties. nih.gov

Key Challenges:

Structural Complexity: The complex, rigid, and three-dimensional structure of this compound makes systematic chemical modification difficult. elsevierpure.com

Synthetic Accessibility: The lack of an efficient and scalable total synthesis hinders the production of sufficient quantities of analogues for thorough preclinical evaluation.

"Undruggable" Properties: Natural products often have suboptimal pharmacokinetic properties, such as poor solubility, low metabolic stability, or poor permeability, which must be addressed through medicinal chemistry. danaher.com

Target Deconvolution: For a compound with multiple reported activities, identifying which activity is responsible for the desired therapeutic effect and which may cause side effects is a significant hurdle.

Key Opportunities:

Scaffold for Novelty: The unique diterpene skeleton of this compound occupies a chemical space distinct from most synthetic drugs, offering the opportunity to develop therapies with novel mechanisms of action.

Multi-Target Potential: Its diverse bioactivities could be optimized selectively. For example, medicinal chemistry campaigns could aim to enhance anti-inflammatory potency while reducing cytotoxicity, or vice versa, tailoring the lead compound for a specific disease.

Platform for Innovation: The challenges posed by this compound can drive the development of new synthetic methods, computational tools, and biological assays that could be broadly applicable to other complex natural products. nih.govaltasciences.com

Q & A

Q. What ethical considerations apply to in vivo toxicity studies of this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, minimize distress through humane endpoints, and obtain ethics committee approval (e.g., IACUC). Publish detailed methods in open-access formats to support the 3Rs (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.